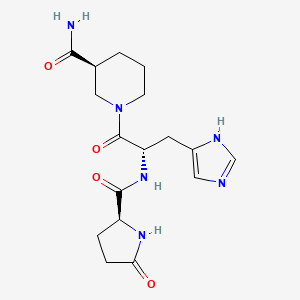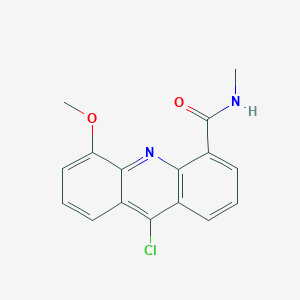
1,3,4-Oxadiazol-2(3H)-one, 3-(2,4-dichloro-5-(1-methylethoxy)phenyl)-5-(2-hydroxy-1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Oxadiazol-2(3H)-one, 3-(2,4-dichloro-5-(1-methylethoxy)phenyl)-5-(2-hydroxy-1,1-dimethylethyl)- is a complex organic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. The specific synthetic route for this compound may involve:
Step 1: Formation of the hydrazide intermediate.
Step 2: Cyclization with a carboxylic acid derivative under acidic or basic conditions.
Step 3: Introduction of the dichloro and methylethoxy substituents through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
1,3,4-Oxadiazoles can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazole N-oxides.
Reduction: Reduction of the oxadiazole ring to form hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may introduce various functional groups onto the aromatic ring.
科学的研究の応用
Medicinal Chemistry: As potential antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: In the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Agriculture: As potential herbicides and pesticides.
作用機序
The mechanism of action of 1,3,4-oxadiazoles in biological systems often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazoles: Differ in the position of the nitrogen atoms in the ring.
1,3,4-Thiadiazoles: Contain a sulfur atom instead of an oxygen atom in the ring.
1,3,4-Triazoles: Contain an additional nitrogen atom in the ring.
Uniqueness
1,3,4-Oxadiazoles are unique due to their specific ring structure and the ability to introduce various substituents, which can significantly alter their chemical and biological properties.
特性
CAS番号 |
54996-61-1 |
|---|---|
分子式 |
C15H18Cl2N2O4 |
分子量 |
361.2 g/mol |
IUPAC名 |
3-(2,4-dichloro-5-propan-2-yloxyphenyl)-5-(1-hydroxy-2-methylpropan-2-yl)-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C15H18Cl2N2O4/c1-8(2)22-12-6-11(9(16)5-10(12)17)19-14(21)23-13(18-19)15(3,4)7-20/h5-6,8,20H,7H2,1-4H3 |
InChIキー |
MGLUPKSDPSAHKB-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=O)OC(=N2)C(C)(C)CO)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



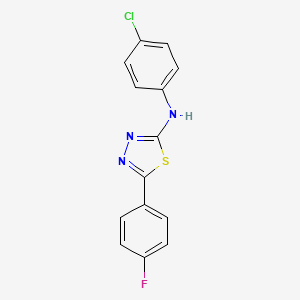
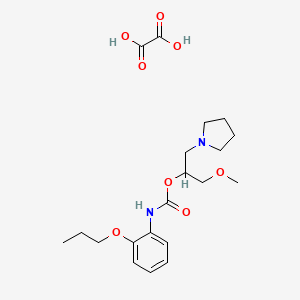



![3-[4-Chlorobenzal]-6-trifluoromethyloxindole](/img/structure/B12915628.png)
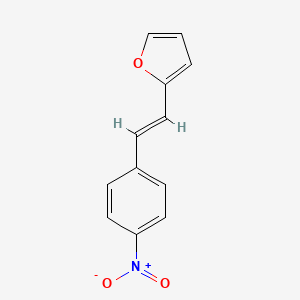
![5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine](/img/structure/B12915635.png)
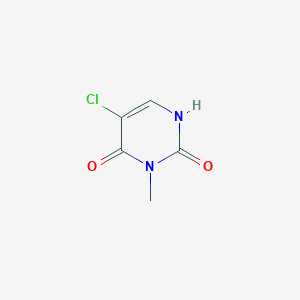
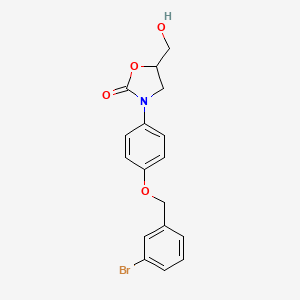
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-fluorophenyl)-](/img/structure/B12915661.png)
